6-Amino-4-iodopyridine-2-carboxylic acid
Description
6-Amino-4-iodopyridine-2-carboxylic acid is a halogenated pyridine derivative characterized by an iodine atom at the C4 position, an amino group at C6, and a carboxylic acid moiety at C2. The molecular formula is C₆H₅IN₂O₂, with a calculated molecular weight of 264.02 g/mol.
Properties
Molecular Formula |
C6H5IN2O2 |
|---|---|
Molecular Weight |
264.02 g/mol |
IUPAC Name |
6-amino-4-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H5IN2O2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H2,8,9)(H,10,11) |
InChI Key |
XHUMSNXXLIEQJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2,6-diamino-3-iodopyridine as an intermediate, which is then acylated and converted into the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts, higher yield reactions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-iodopyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as the formation of C-N bonds through copper-catalyzed reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Copper catalysts and suitable ligands are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
6-Amino-4-iodopyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 6-Amino-4-iodopyridine-2-carboxylic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 6-amino-4-iodopyridine-2-carboxylic acid with analogous compounds:
Key Observations:
- Iodo vs. Chloro Substituents: The iodine atom in this compound increases molecular weight by ~91.45 g/mol compared to its chloro analog (C₆H₅ClN₂O₂). Iodine’s larger atomic radius (1.98 Å vs.
- Electronic Effects : The electron-withdrawing nature of chlorine and iodine impacts the pyridine ring’s electron density. Iodine’s lower electronegativity (2.66 vs. 3.16 for Cl) may reduce deactivating effects on the ring, favoring electrophilic substitution at meta/para positions .
- Solubility : Chlorinated analogs like PICLORA exhibit moderate aqueous solubility (e.g., 430 mg/L at 20°C), whereas the iodo derivative’s solubility is likely lower due to iodine’s hydrophobic character .
Spectroscopic and Analytical Data
- NMR Spectroscopy: The iodine atom induces a pronounced heavy atom effect, likely causing signal broadening in ¹H NMR for protons near C4. For comparison, 6-amino-2-chloronicotinic acid () shows distinct aromatic proton shifts at δ 6.8–8.2 ppm .
- Mass Spectrometry : A characteristic isotope pattern (due to iodine’s natural ¹²⁷I abundance) would distinguish the iodo compound from chloro or methyl analogs, which exhibit simpler isotopic clusters .
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